molecular formula C4H7N3O B12311102 2-Azidocyclobutan-1-ol

2-Azidocyclobutan-1-ol

Cat. No.: B12311102
M. Wt: 113.12 g/mol
InChI Key: FTEOHLCBBQBZIT-UHFFFAOYSA-N
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Description

2-Azidocyclobutan-1-ol is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a cyclobutane ring with an azido group and a hydroxyl group attached, making it a versatile intermediate in organic synthesis and a subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Azidocyclobutan-1-ol involves the [2+2] cycloaddition reaction. This reaction typically uses alkenes and azides under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of catalysts such as copper(I) or photochemical activation to facilitate the cycloaddition process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety protocols due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 2-Azidocyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclobutanone derivatives, primary amines, and various substituted cyclobutane compounds.

Mechanism of Action

The mechanism of action of 2-Azidocyclobutan-1-ol involves its ability to participate in various chemical reactions due to the presence of the azido and hydroxyl groups. The azido group can undergo cycloaddition reactions, forming triazoles in click chemistry, which are crucial in bioconjugation and drug development . The hydroxyl group can be modified to introduce additional functional groups, enhancing the compound’s versatility in synthesis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its four-membered ring structure, which introduces significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .

Properties

IUPAC Name

2-azidocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEOHLCBBQBZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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